molecular formula C27H30O3 B14957781 3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one

3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one

Cat. No.: B14957781
M. Wt: 402.5 g/mol
InChI Key: STKDKIMOAYXKMF-HMMYKYKNSA-N
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Description

3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 3,7-dimethylocta-2,6-dien-1-ol under acidic conditions to introduce the dimethylocta-dienyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The benzyl and dimethylocta-dienyl groups may also contribute to its biological activity by enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one
  • 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
  • 3-benzyl-4,8-dimethyl-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one

Uniqueness

3-benzyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylocta-dienyl group, in particular, sets it apart from other similar compounds and may contribute to its enhanced biological activity and potential therapeutic applications .

Properties

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

3-benzyl-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methylchromen-2-one

InChI

InChI=1S/C27H30O3/c1-19(2)9-8-10-20(3)15-16-29-23-13-14-24-21(4)25(27(28)30-26(24)18-23)17-22-11-6-5-7-12-22/h5-7,9,11-15,18H,8,10,16-17H2,1-4H3/b20-15+

InChI Key

STKDKIMOAYXKMF-HMMYKYKNSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C(\C)/CCC=C(C)C)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C(C)CCC=C(C)C)CC3=CC=CC=C3

Origin of Product

United States

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